molecular formula C22H16ClNO6S2 B11569737 2-chloro-N-[(4-ethoxyphenyl)sulfonyl]-N-(2-oxo-1,3-benzoxathiol-5-yl)benzamide

2-chloro-N-[(4-ethoxyphenyl)sulfonyl]-N-(2-oxo-1,3-benzoxathiol-5-yl)benzamide

Cat. No.: B11569737
M. Wt: 490.0 g/mol
InChI Key: NCSVYXURQOEFFR-UHFFFAOYSA-N
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Description

2-chloro-N-[(4-ethoxyphenyl)sulfonyl]-N-(2-oxo-1,3-benzoxathiol-5-yl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(4-ethoxyphenyl)sulfonyl]-N-(2-oxo-1,3-benzoxathiol-5-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process may include:

    Formation of the Benzamide Core: This can be achieved through the reaction of an appropriate amine with a benzoyl chloride derivative under basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Attachment of the Ethoxyphenyl Group: This step involves the reaction of the intermediate with 4-ethoxyphenyl derivatives, typically through nucleophilic substitution reactions.

    Incorporation of the Benzoxathiol Group: The benzoxathiol moiety can be introduced through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(4-ethoxyphenyl)sulfonyl]-N-(2-oxo-1,3-benzoxathiol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-chloro-N-[(4-ethoxyphenyl)sulfonyl]-N-(2-oxo-1,3-benzoxathiol-5-yl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe for studying enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(4-ethoxyphenyl)sulfonyl]-N-(2-oxo-1,3-benzoxathiol-5-yl)benzamide involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.

    Modulating Pathways: The compound may influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[(4-ethoxyphenyl)sulfonyl]-N-(2-oxo-1,3-benzoxathiol-5-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H16ClNO6S2

Molecular Weight

490.0 g/mol

IUPAC Name

2-chloro-N-(4-ethoxyphenyl)sulfonyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzamide

InChI

InChI=1S/C22H16ClNO6S2/c1-2-29-15-8-10-16(11-9-15)32(27,28)24(21(25)17-5-3-4-6-18(17)23)14-7-12-19-20(13-14)31-22(26)30-19/h3-13H,2H2,1H3

InChI Key

NCSVYXURQOEFFR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=O)S3)C(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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